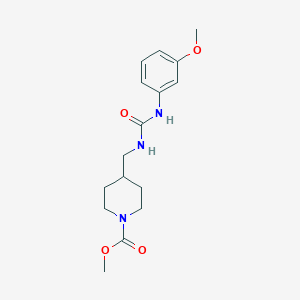![molecular formula C21H19N3O2S3 B2984607 N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261012-12-7](/img/structure/B2984607.png)
N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a thiophene ring, and a dihydrothieno[3,2-d]pyrimidin-2-yl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, the synthesis of quinoxaline derivatives, which are structurally similar to the given compound, involves reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The synthesis of cyanoacetamide derivatives, another structurally similar class of compounds, can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
The compound can potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group can undergo electrophilic aromatic substitution reactions, and the thiophene ring can participate in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Crystallographic Studies
Studies on crystal structures of related compounds have provided insights into their molecular conformations and potential interactions with biological targets. The analysis of crystal structures aids in understanding the folding conformations about the thioacetamide bridge, showing intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).
Enzyme Inhibition
Derivatives of thienopyrimidines have been investigated as potent inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell growth. This dual inhibition suggests a promising approach for cancer therapy by targeting tumor cell proliferation (Gangjee et al., 2008).
Antitumor Activity
Several studies have synthesized and evaluated the antitumor activities of thienopyrimidine derivatives. These compounds have shown potent anticancer activity comparable to established chemotherapy agents like doxorubicin against various human cancer cell lines, indicating their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).
Drug Design and Synthesis
The design and synthesis of thienopyrimidine derivatives have explored their application as dual inhibitors for enzymes involved in nucleotide biosynthesis pathways. These compounds have been engineered to increase potency and selectivity towards human enzymes, offering a foundation for developing new therapeutic agents (Gangjee et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c25-18(22-13-15-5-2-1-3-6-15)14-29-21-23-17-9-12-28-19(17)20(26)24(21)10-8-16-7-4-11-27-16/h1-7,9,11-12H,8,10,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHKQZNWCDRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

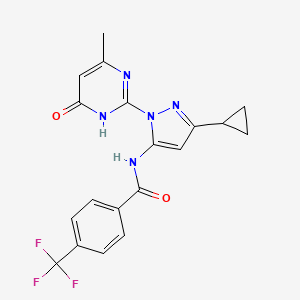
![[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B2984526.png)
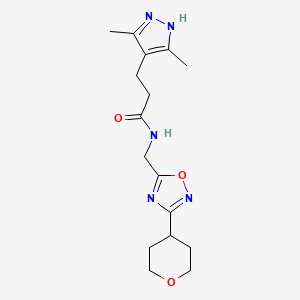


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)
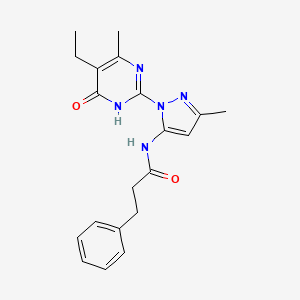
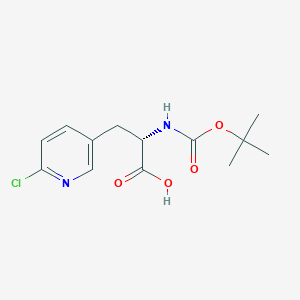
![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)
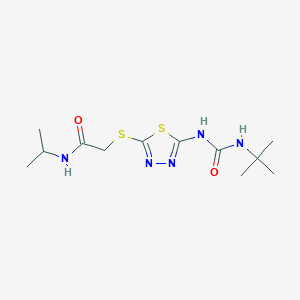
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
